

Technical Guide: 5-tert-Butyl-2-methylpyridine

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Compound of Interest

Compound Name: 5-tert-Butyl-2-methylpyridine

CAS No.: 85735-96-2

Cat. No.: B14414319

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CAS Number: 85735-96-2 Molecular Formula: C₁₀H₁₅N Molecular Weight: 149.24 g/mol

Executive Summary

5-tert-Butyl-2-methylpyridine is a specialized heterocyclic building block utilized in drug discovery to modulate lipophilicity and metabolic stability. The tert-butyl group at the C5 position acts as a bulky, lipophilic "metabolic blocker," preventing cytochrome P450-mediated oxidation at a site typically vulnerable in pyridine scaffolds. The C2-methyl group provides a versatile handle for further functionalization (e.g., oxidation to carboxylic acids or aldehydes), making this compound a strategic scaffold for constructing complex bioactive molecules.

Chemical Identity & Physical Properties[1][2]

Property	Data	Note
CAS Number	85735-96-2	Primary identifier
IUPAC Name	5-tert-Butyl-2-methylpyridine	
Synonyms	5-tert-Butyl-2-picoline; 2-Methyl-5-tert-butylpyridine	
Molecular Weight	149.24 g/mol	
Exact Mass	149.1204	
LogP (Predicted)	~3.1	High lipophilicity due to t-butyl group
Appearance	Colorless to pale yellow liquid	
Boiling Point	~226 °C (Predicted)	
Solubility	Soluble in organic solvents (DCM, THF, MeOH); sparingly soluble in water	

Synthesis Strategies

A. The "Gold Standard" Protocol: Negishi Cross-Coupling

The most reliable method for installing a tert-butyl group specifically at the C5 position is the Negishi coupling. This method avoids the regioselectivity issues common with radical alkylation (Minisci reaction) on substituted pyridines.

- Precursor: 5-Bromo-2-methylpyridine (Commercial availability: High)
- Reagent: tert-Butylzinc bromide (0.5 M in THF)
- Catalyst: Pd(dppf)Cl₂ or Pd(P(t-Bu)₃)₂
- Mechanism: Palladium-catalyzed cross-coupling between an organozinc reagent and an aryl halide.

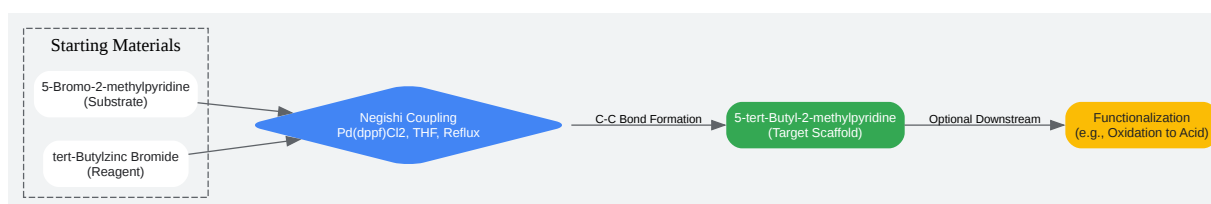
Step-by-Step Protocol:

- Preparation: In a flame-dried Schlenk flask under Argon, dissolve 5-bromo-2-methylpyridine (1.0 equiv) in anhydrous THF.
- Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
- Coupling: Dropwise add tert-butylzinc bromide (1.2 equiv) at 0°C.
- Reaction: Warm to reflux (65°C) and stir for 12–18 hours. Monitor by LC-MS.
- Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
- Purification: Flash column chromatography (Hexanes/EtOAc).

B. Alternative Route: Minisci Reaction (Limitations)

While the Minisci reaction (radical alkylation) is cheaper, it typically favors the C2 and C4 positions. Since C2 is blocked by the methyl group, alkylation may occur at C4 or C6, making this route less regioselective for the C5 target unless specific directing groups are employed.

Visualization: Synthesis Workflow



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Caption: Regioselective synthesis of **5-tert-butyl-2-methylpyridine** via Palladium-catalyzed Negishi coupling.

Applications in Drug Discovery[9]

Metabolic Stability & "The Magic Methyl" Effect

In medicinal chemistry, the pyridine ring is often susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450).

- **Vulnerability:** The C5 position of 2-substituted pyridines is electron-rich and a common site for hydroxylation.
- **Solution:** Introducing a bulky tert-butyl group at C5 sterically blocks the approach of the heme iron in CYP enzymes and removes the abstractable hydrogen, significantly extending the metabolic half-life () of the molecule.

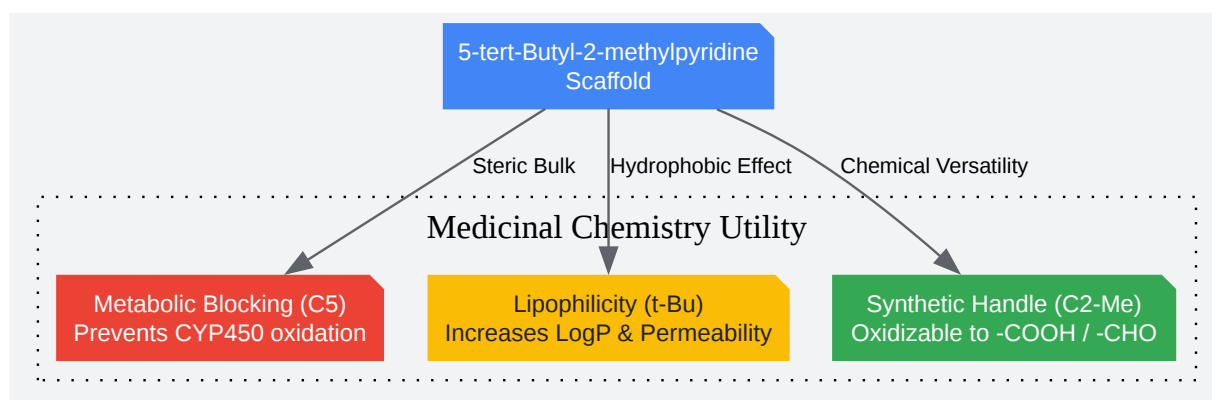
Lipophilicity Modulation

The tert-butyl group adds significant bulk and lipophilicity (+LogP ~1.8 vs H). This is utilized to:

- **Fill Hydrophobic Pockets:** Increase binding affinity in large, hydrophobic active sites (e.g., GPCRs, Kinases).
- **Permeability:** Improve blood-brain barrier (BBB) penetration by increasing the lipid solubility of polar pyridine scaffolds.

Visualization: Structure-Activity Relationship (SAR)

Logic



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Caption: Strategic utility of the **5-tert-butyl-2-methylpyridine** scaffold in optimizing drug-like properties.

Safety & Handling

- Hazards: Like most alkylpyridines, this compound is likely an Irritant (Skin/Eye/Respiratory) and Flammable.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
- Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

- GuideChem. (2024). **5-Tert-Butyl-2-methylpyridine** CAS 85735-96-2 Entry.[1][2][3][4]
Retrieved from
- Organic Syntheses. (2012). Synthesis of Methyl-2,2'-Bipyridines by Negishi Cross-Coupling. Org. Synth. 2012, 89, 76-81. Retrieved from
- Durham University. (2016). 1H PARASHIFT Probes for Magnetic Resonance. (Thesis describing synthesis of **5-tert-butyl-2-methylpyridine** derivatives). Retrieved from
- BenchChem. (2024). Protocols for Negishi Coupling of Pyridyl Halides. Retrieved from

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